molecular formula C10H14ClNO B6249850 (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride CAS No. 2152637-00-6

(1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride

Cat. No. B6249850
CAS RN: 2152637-00-6
M. Wt: 199.7
InChI Key:
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Description

“(1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is a part of the 1,2,3,4-tetrahydroisoquinolines (THIQ) class, which are a large group of natural products . THIQ based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H14ClNO . The InChI code for this compound is 1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H .

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride, are recognized for their wide therapeutic activities. Initially identified for neurotoxic properties, they have later been acknowledged for neuroprotective attributes, especially against Parkinsonism. These compounds have shown promise in anticancer applications, notably with the FDA approval of trabectedin for soft tissue sarcomas, demonstrating the potential of tetrahydroisoquinolines in drug discovery for cancer and central nervous system disorders (Singh & Shah, 2017).

Neuroprotective, Antiaddictive, and Antidepressant Properties

1-Methyl-1,2,3,4-tetrahydroisoquinoline, a derivative, exhibits significant neuroprotective, antiaddictive, and antidepressant effects in animal models. These effects may be attributed to its action on monoaminergic systems and MAO inhibition, suggesting potential applications in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018).

Analytical Applications

Tetrahydroisoquinoline derivatives are employed in analytical chemistry for the high-performance liquid chromatography (HPLC) of basic drugs. Their utility in this domain highlights the importance of the scaffold in developing analytical methods for drug detection and quantification (Flanagan, Harvey, & Spencer, 2001).

Environmental and Industrial Applications

Methanol, derived from this compound, plays a crucial role in various industrial applications, including as a clean-burning fuel and in the synthesis of other chemicals. Its production and use in integrated gasification combined cycle power stations exemplify its significance in sustainable energy solutions (Cybulski, 1994).

Anticancer Potential

The tetrahydroisoquinoline scaffold is instrumental in anticancer drug design. Various studies and patents focus on its derivatives as inhibitors or modulators of cancer-related targets, reflecting its importance in developing novel anticancer therapies (Faheem et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,2,3,4-tetrahydroisoquinolin-6-yl)methanol hydrochloride involves the reduction of the corresponding ketone intermediate using sodium borohydride.", "Starting Materials": [ "4-phenyl-2-butanone", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-phenyl-2-butanone in methanol and add a catalytic amount of hydrochloric acid.", "Step 2: Slowly add sodium borohydride to the reaction mixture while stirring at room temperature.", "Step 3: After the addition is complete, stir the reaction mixture for an additional 2 hours.", "Step 4: Quench the reaction by adding saturated sodium hydroxide solution.", "Step 5: Extract the product with diethyl ether.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain the desired product as a white solid." ] }

CAS RN

2152637-00-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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